molecular formula C11H12ClNO3S B1398416 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride CAS No. 1228070-79-8

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1398416
CAS No.: 1228070-79-8
M. Wt: 273.74 g/mol
InChI Key: LMHOTBWXHJAXTB-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms. The molecular formula of this compound is C11H12ClNO3S, and it has a molecular weight of 273.73588 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
  • Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate
  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Uniqueness

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride is unique due to its specific structural features and the presence of both nitrogen and sulfur atoms in the thiazine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S.ClH/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9;/h3-6,9H,2H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHOTBWXHJAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=CC=CC=C2S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-79-8
Record name 2H-1,4-Benzothiazine-2-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
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3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
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3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
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3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
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3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 6
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride

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